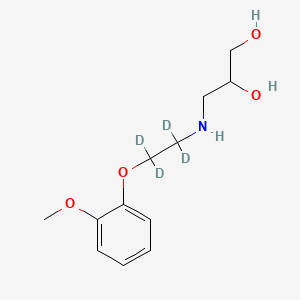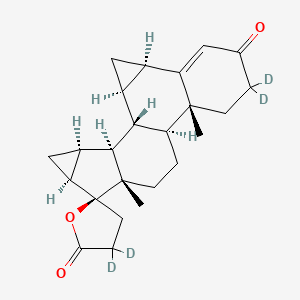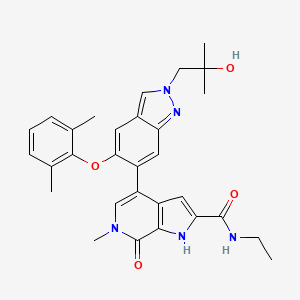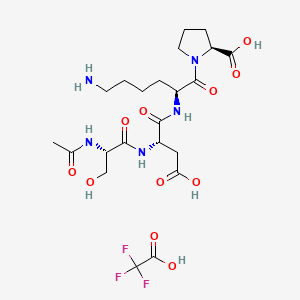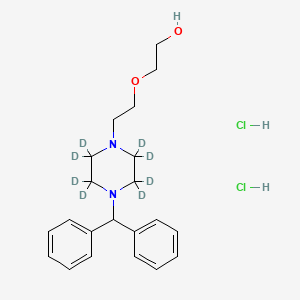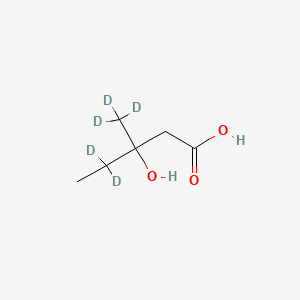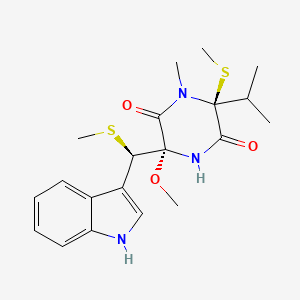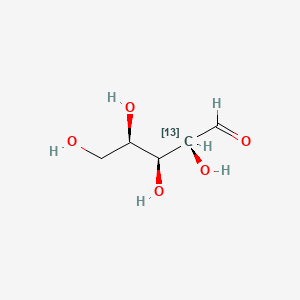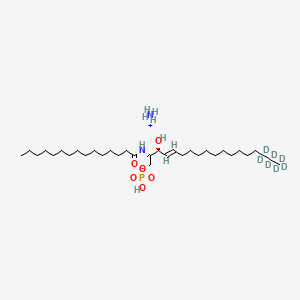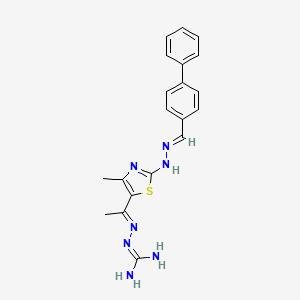
GlcN-6-P Synthase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosamine-6-phosphate synthase inhibitor 1 (GlcN-6-P Synthase-IN-1) is a potent inhibitor of glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars. This compound has shown significant antimicrobial activity and excellent penetration in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcN-6-P Synthase-IN-1 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques, where genetically engineered microorganisms are used to produce the compound. This method offers advantages such as mild conditions, low environmental pollution, and high production intensity .
Chemical Reactions Analysis
Types of Reactions
GlcN-6-P Synthase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
GlcN-6-P Synthase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored as a potential therapeutic agent for treating microbial infections and diseases related to glucosamine-6-phosphate synthase activity.
Industry: Utilized in the development of antimicrobial agents and other pharmaceutical products
Mechanism of Action
GlcN-6-P Synthase-IN-1 exerts its effects by inhibiting the activity of glucosamine-6-phosphate synthase. This enzyme catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a key step in the hexosamine biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of essential amino sugars, leading to antimicrobial effects and other biological activities .
Comparison with Similar Compounds
Similar Compounds
Polyprenol: Another compound with glucosamine-6-phosphate synthase inhibition activity.
N-acetylglucosamine: A stable derivative of glucosamine with similar biological functions.
Uniqueness
GlcN-6-P Synthase-IN-1 is unique due to its potent inhibitory activity, excellent central nervous system penetration, and significant antimicrobial properties. These characteristics make it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N7S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(E)-1-[4-methyl-2-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethylideneamino]guanidine |
InChI |
InChI=1S/C20H21N7S/c1-13-18(14(2)25-26-19(21)22)28-20(24-13)27-23-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)(H4,21,22,26)/b23-12+,25-14+ |
InChI Key |
HXNJNIGRPLQGAJ-LBMXFWMASA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=NN=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


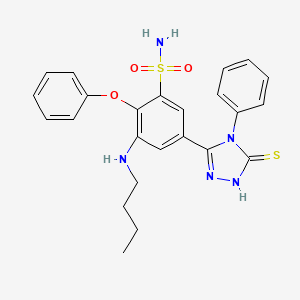
![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
